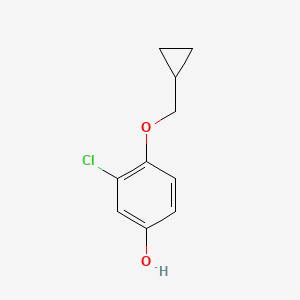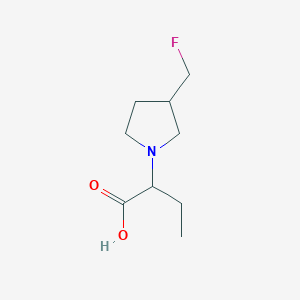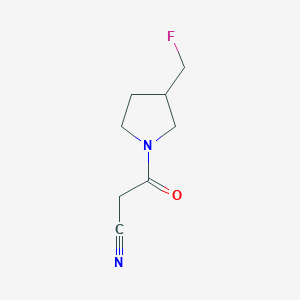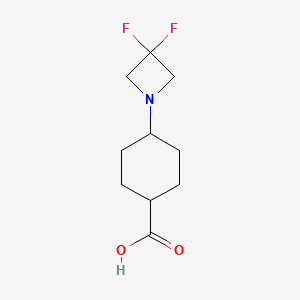
4-(3,3-Difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
4-(3,3-Difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid is a fluorinated organic compound characterized by its unique structural features, including a cyclohexane ring and a difluoroazetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the difluoroazetidine core This can be achieved through the fluorination of azetidine derivatives using appropriate fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride)
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,3-Difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the difluoroazetidine ring to produce different fluorinated intermediates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) in acidic conditions.
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Fluorinated alcohols or amines.
Substitution: Various fluorinated organic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The fluorinated nature of the compound makes it useful in biological studies, particularly in the design of fluorescent probes and imaging agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings, which offer superior chemical resistance and durability.
Mécanisme D'action
The mechanism by which 4-(3,3-Difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For instance, in drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.
Comparaison Avec Des Composés Similaires
4-(3,3-Difluoroazetidin-1-yl)benzoic acid
4-(3,3-Difluoroazetidin-1-yl)butanoic acid
4-(3,3-Difluoroazetidin-1-yl)phenylacetic acid
Uniqueness: 4-(3,3-Difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid stands out due to its cyclohexane ring, which provides a different structural framework compared to its benzene-based analogs. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties.
Propriétés
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-10(12)5-13(6-10)8-3-1-7(2-4-8)9(14)15/h7-8H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVNGHJHNOBAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


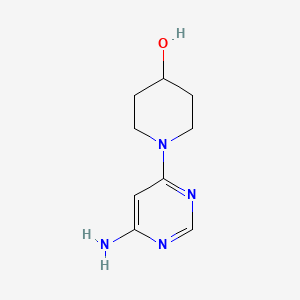

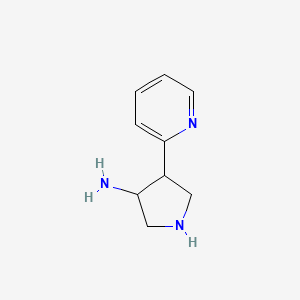
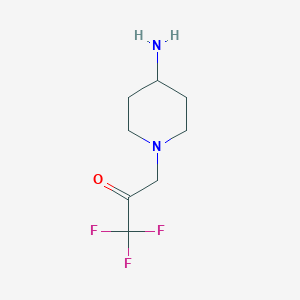

![Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1489175.png)
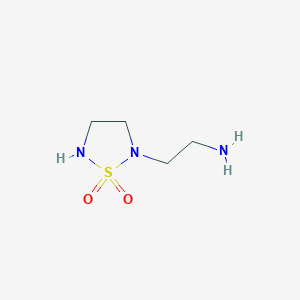
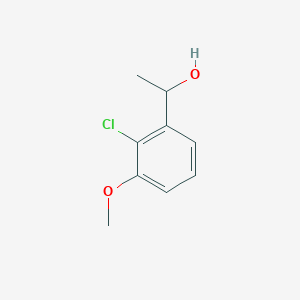

![potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide](/img/structure/B1489181.png)
